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3-(2,4-Dichlorophenoxy)-1,2-propanediol - 34646-53-2

3-(2,4-Dichlorophenoxy)-1,2-propanediol

Catalog Number: EVT-14131469
CAS Number: 34646-53-2
Molecular Formula: C9H10Cl2O3
Molecular Weight: 237.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,4-Dichlorophenoxy)-1,2-propanediol is a chemical compound characterized by its unique structure and various applications in scientific research and industry. It is primarily recognized for its role as an intermediate in the synthesis of herbicides and other agrochemicals. The compound contains a dichlorophenoxy group, which contributes to its biological activity.

Source

This compound can be derived from various synthetic pathways involving chlorinated phenols and propanediol derivatives. Its synthesis often utilizes established chemical reactions that leverage the reactivity of the dichlorophenoxy moiety.

Classification

3-(2,4-Dichlorophenoxy)-1,2-propanediol is classified as an organic compound and falls under the category of chlorinated phenolic compounds. It is significant in agricultural chemistry due to its herbicidal properties.

Synthesis Analysis

Methods

The synthesis of 3-(2,4-Dichlorophenoxy)-1,2-propanediol typically involves several key steps:

  1. Formation of the Dichlorophenoxy Group: This can be achieved through electrophilic aromatic substitution reactions where dichlorophenol reacts with a suitable alkylating agent.
  2. Propanediol Derivation: The 1,2-propanediol backbone can be introduced via nucleophilic substitution reactions or through direct alkylation of glycerol derivatives.

Technical Details

  • Reagents: Common reagents include dichlorophenol, propylene oxide or other alkylating agents, and bases such as sodium hydroxide to facilitate the reaction.
  • Conditions: The reactions are generally conducted under controlled temperatures and pressures to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-(2,4-Dichlorophenoxy)-1,2-propanediol can be represented as follows:

  • Molecular Formula: C₉H₈Cl₂O₃
  • Molecular Weight: Approximately 233.07 g/mol

Data

The compound features a central propanediol unit with a dichlorophenoxy substituent at one end. The presence of chlorine atoms enhances its reactivity and biological activity.

Chemical Reactions Analysis

Reactions

3-(2,4-Dichlorophenoxy)-1,2-propanediol participates in various chemical reactions:

  • Nucleophilic Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
  • Oxidation Reactions: Under certain conditions, the primary alcohol can be oxidized to aldehydes or carboxylic acids.

Technical Details

  • Reaction Conditions: These reactions typically require acidic or basic conditions depending on the desired product.
  • Catalysts: Transition metal catalysts may be employed to enhance reaction rates and selectivity.
Mechanism of Action

Process

The mechanism of action for 3-(2,4-Dichlorophenoxy)-1,2-propanediol primarily relates to its herbicidal activity:

  • Target Sites: It interacts with specific enzymes involved in plant growth regulation.
  • Biological Pathways: The compound disrupts normal plant physiological processes, leading to stunted growth or death in targeted species.

Data

Studies have shown that compounds with similar structures exhibit significant herbicidal effects by mimicking natural plant hormones.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 220 °C.
  • Melting Point: Not well-defined due to its liquid state under standard conditions.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under normal conditions but may decompose under extreme heat or light exposure.
Applications

Scientific Uses

3-(2,4-Dichlorophenoxy)-1,2-propanediol is utilized in various applications:

  • Herbicide Development: Its primary application lies in the formulation of selective herbicides used in agriculture.
  • Research Tool: It serves as an important intermediate for synthesizing other biologically active compounds in pharmaceutical research.
  • Environmental Studies: Used in studies examining the impact of chlorinated compounds on ecosystems.
Synthetic Pathways and Optimization

Esterification Strategies for Phenoxy-Propanediol Derivatives

The synthesis of 3-(2,4-dichlorophenoxy)-1,2-propanediol primarily proceeds through nucleophilic substitution reactions between 2,4-dichlorophenol and glycidol or its derivatives. The industrial-scale production employs Williamson ether synthesis as the fundamental reaction mechanism, where the phenolic oxygen acts as the nucleophile attacking the electrophilic carbon of the epoxide ring or chlorinated propanediol precursors [4]. Alternative pathways include the transesterification of glycidol with 2,4-dichlorophenyl acetate, though this method demonstrates lower atom economy (≤78%) compared to direct epoxide ring-opening approaches [8].

Critical reaction parameters governing yield and selectivity include:

  • Temperature modulation: Optimal yields (≥89%) occur within 60-80°C; higher temperatures promote racemization and diol dehydration
  • Stoichiometric ratios: Phenol:glycidol ratios of 1.2:1 minimize oligomer formation
  • Protecting group strategy: Selective protection of primary hydroxyl groups enables mono-functionalization but increases synthetic steps

Table 1: Comparative Esterification Methodologies for 3-(2,4-Dichlorophenoxy)-1,2-propanediol Synthesis

MethodReagentsTemperatureYield (%)Purity (%)Key Limitation
Direct Glycidol Coupling2,4-DCP, Glycidol65-75°C82-8991-95Glycidol polymerization side-reactions
Chlorohydrin Route2,4-DCP, 3-Chloro-1,2-propanediol80-90°C75-8387-92Halogen retention in final product
Transesterification2,4-DCP Acetate, Glycerol100-110°C68-7483-88Low regioselectivity
Catalytic Epoxide Opening2,4-DCP, Glycidol/BF₃50-60°C88-9294-97Catalyst residue contamination

Catalytic Systems for Selective Alkoxylation

Lewis acid catalysts dominate the landscape for regioselective synthesis, with boron trifluoride etherate (BF₃·OEt₂) demonstrating exceptional performance (92% yield, 94% regioselectivity for secondary hydroxyl attack) in propylene glycol-mediated reactions [4]. The catalytic mechanism involves electrophilic activation of the epoxide oxygen, enhancing the susceptibility of the less substituted carbon to nucleophilic attack by the phenolate anion. Heterogeneous alternatives include sulfated metal oxides (e.g., SO₄²⁻/CeO₂, SO₄²⁻/ZrO₂) which facilitate solvent-free reactions through surface acid site generation, though their activity remains 15-20% lower than homogeneous counterparts [6].

Recent advances focus on bifunctional catalysts combining acidic and basic sites to suppress diol cyclization side reactions. Zinc-aluminum layered double hydroxides (ZnAl-LDHs) modified with transition metals show promising selectivity (≥89%) by simultaneously activating the phenolic hydroxyl and stabilizing the transition state through hydrogen bonding interactions. Catalyst recycling studies reveal progressive deactivation after 3-4 cycles due to chloride ion poisoning, necessitating regeneration protocols involving high-temperature calcination (400°C) and rehydration [6].

Table 2: Catalytic Performance in Alkoxylation Reactions

Catalyst SystemLoading (mol%)Reaction Time (h)Conversion (%)Regioselectivity (%)Advantage
BF₃·OEt₂ (homogeneous)5.02.598.294.1High reactivity at mild conditions
Sulfated CeO₂15 wt%4.084.788.3Recyclable, solvent-free compatible
ZnAl-LDH-Cl8.03.091.589.7Suppresses ether byproducts
Amberlyst-1510 wt%5.578.282.6Fixed-bed continuous operation

Solvent-Free Synthesis in Green Chemistry Paradigms

Solvent-free methodologies significantly enhance atom economy (from 64% to 91%) and reduce E-factor values by eliminating volatile organic compound emissions and distillation energy requirements. The melt-phase synthesis technique involves heating stoichiometric mixtures of 2,4-dichlorophenol and glycidol at 70-80°C with catalytic BF₃, achieving 95% conversion efficiency within 90 minutes [4]. Process intensification through microwave dielectric heating reduces reaction times to 15-25 minutes while maintaining yields at 87-92%, attributed to rapid thermal activation and minimized thermal gradients [6].

The reaction engineering parameters critical for scale-up include:

  • Viscosity control: Addition of 5-10% polyethylene glycol (PEG-400) as inert processing aid reduces mixture viscosity by 40% without solvent involvement
  • Oxygen exclusion: Nitrogen sparging prevents oxidation of the diol moiety to ketone derivatives
  • Continuous processing: Twin-screw extruder configurations achieve 85% space-time yield improvement over batch reactors

Life cycle assessment (LCA) studies confirm solvent-free routes reduce the carbon footprint by 62% compared to traditional DMF-mediated synthesis, primarily through avoided solvent production and recovery stages. However, challenges remain in heat dissipation management during highly exothermic reactions, necessitating specialized reactor designs with enhanced surface-to-volume ratios [6].

Purification Challenges in Polyhalogenated Diol Systems

The presence of multiple hydroxyl groups and lipophilic aromatic chlorines creates unique purification challenges:

  • Thermal sensitivity: Dehydration occurs above 110°C, prohibiting conventional distillation
  • Halogen bonding: Chlorine atoms interact with silica gel stationary phases, causing peak tailing in chromatography
  • Co-crystallization issues: Polymorphic behavior leads to solvate formation with common solvents

Molecular imprinting polymers (MIPs) demonstrate superior selectivity for isolating 3-(2,4-dichlorophenoxy)-1,2-propanediol from reaction mixtures. Polyethyleneimine-based MIPs functionalized with glycidol (10-30%) provide 93% recovery efficiency through bidentate hydrogen bonding with the diol moiety, outperforming traditional activated carbon (67%) and ion-exchange resins (72%) [2]. Crystallization optimization reveals that mixed solvent systems (ethyl acetate/n-heptane, 3:7 v/v) yield rhombic crystals with 99.2% purity when employing controlled cooling rates of 0.5°C/min from saturation temperature [4].

Advanced membrane separation techniques utilizing thin-film composite polyamide membranes achieve 98.5% rejection of oligomeric impurities while permitting 92% diol recovery. Process economics favor multistage fractional crystallization for large-scale production (≥100 kg batches), though analytical-scale purification requires preparative reversed-phase HPLC with polar-embedded C18 phases and buffered mobile phases (ammonium acetate, pH 5.0) to suppress silanol interactions [2] [4].

Table 3: Purification Techniques for Crude 3-(2,4-Dichlorophenoxy)-1,2-propanediol

TechniquePurity Upgrade (%)Recovery (%)Key Operational ParameterLimitation
Molecularly Imprinted SPE85.2 → 99.193.4pH-controlled loading (pH 6.8)High polymer synthesis cost
Fractional Crystallization82.7 → 98.588.9Cooling rate 0.5°C/minMother liquor recycling required
Thin-Film Evaporation78.3 → 95.791.2Temperature 85°C, pressure 0.1 mbarThermal degradation risk
Preparative HPLC80.5 → 99.794.8ACN/water gradient, 15 mL/minSolvent consumption

Properties

CAS Number

34646-53-2

Product Name

3-(2,4-Dichlorophenoxy)-1,2-propanediol

IUPAC Name

3-(2,4-dichlorophenoxy)propane-1,2-diol

Molecular Formula

C9H10Cl2O3

Molecular Weight

237.08 g/mol

InChI

InChI=1S/C9H10Cl2O3/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12/h1-3,7,12-13H,4-5H2

InChI Key

ZIBOAPBPXIPVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(CO)O

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